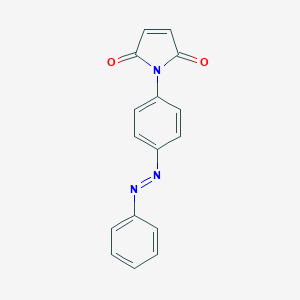

4-Phenylazomaleinanil

Description

Propriétés

IUPAC Name |

1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066023 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16201-96-0 | |

| Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Phenylazomaleinanil and Its Analogs

Established Synthetic Pathways for 4-Phenylazomaleinanil

The synthesis of this compound, also known as N-(p-Phenylazophenyl)maleimide, is rooted in fundamental organic chemistry transformations. These methods involve the sequential construction of the molecule, typically by first forming a precursor containing the azo linkage and then introducing the maleimide (B117702) ring.

Classical Organic Synthesis Approaches

The primary and most established method for synthesizing this compound involves a multi-step sequence. This classical approach begins with the synthesis of a key intermediate, an amino-functionalized azobenzene (B91143), which is then reacted to form the final maleimide structure.

A common pathway can be outlined as follows:

Diazotization and Azo Coupling: Aniline (B41778) is treated with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This reactive intermediate is then coupled with another aromatic compound, like aniline itself or phenol, to create the characteristic azo bond (-N=N-). This results in the formation of a precursor like 4-aminoazobenzene (B166484).

Amidation: The amino group of the azobenzene precursor is then reacted with maleic anhydride (B1165640). This reaction forms the corresponding maleamic acid derivative, N-(4'-(phenylazo)phenyl)maleamic acid.

Cyclization/Imidization: The final step is the cyclodehydration of the maleamic acid intermediate to form the five-membered maleimide ring. This is typically achieved by heating the amic acid, often in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

This sequence provides a reliable and well-understood route to the target compound.

Development of Precursor Molecules for this compound Synthesis

Variations in the synthesis of these precursors can be introduced to create analogs. For instance, using substituted anilines in the initial diazotization or coupling steps allows for the introduction of different functional groups onto the phenyl rings of the azobenzene core. This modularity is key to tuning the electronic and photophysical properties of the final this compound derivatives.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for its application in advanced materials and for its use as a monomer in polymerization reactions.

Strategies for Structural Modification and Diversification

Structural modification of this compound can be achieved through several strategies. One primary method involves the use of functionalized precursors. For example, starting with substituted anilines or phenols in the azo coupling step can introduce substituents such as alkyl, alkoxy, or halogen groups onto the aromatic rings. mdpi.comnih.gov

Another strategy involves post-synthesis modification of the this compound molecule itself, although this is less common due to the potential for side reactions with the reactive maleimide group. The maleimide double bond, for instance, is susceptible to Michael addition reactions, which can be used to attach thiol-containing molecules. pitt.edupitt.edu This reactivity is fundamental to its use in bioconjugation and material functionalization.

The Suzuki-Miyaura cross-coupling reaction represents a powerful tool for diversification, allowing for the formation of new carbon-carbon bonds on the aromatic rings if a halogenated precursor is used. mdpi.com

Preparation of this compound-Containing Monomers

This compound itself can act as a monomer in polymerization reactions. The maleimide group is a reactive dienophile and can participate in Diels-Alder reactions. More commonly, it undergoes radical polymerization, either as a homopolymer or as a copolymer with other vinyl monomers like methyl methacrylate. researchgate.net

The synthesis of monomers often involves preparing derivatives of this compound that contain additional polymerizable groups. For instance, a hydroxyl or amino group could be introduced onto one of the phenyl rings, which can then be used as a handle for further reactions, such as esterification with acryloyl chloride to introduce a vinyl group. These bifunctional monomers, containing both the photoresponsive azobenzene unit and a polymerizable group, are valuable for creating smart polymers and materials.

Table 1: Examples of Synthetic Reactions for this compound and Analogs

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| Imidization | N-(4'-(phenylazo)phenyl)maleamic acid | Acetic Anhydride, Sodium Acetate, Heat | This compound |

| Radical Polymerization | This compound, Methyl Methacrylate | AIBN, THF, 65°C | Copolymer |

| Thiol-Maleimide Addition | This compound, Thiol-functionalized substrate | Buffer, Room Temperature | Thioether Adduct |

| Suzuki-Miyaura Coupling | N-(4-bromophenyl)furan-2-carboxamide, Arylboronic acid | Pd Catalyst, Base | Functionalized N-phenyl-carboxamide |

Advances in Green Chemistry Approaches for this compound Synthesis

While specific literature detailing green synthesis routes exclusively for this compound is limited, general principles of green chemistry can be applied to its classical synthesis. organic-chemistry.orgnih.gov The goal is to reduce waste, use safer solvents, improve energy efficiency, and utilize renewable resources. mit.eduajgreenchem.com

Potential improvements to the traditional synthesis could include:

Safer Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or deep eutectic solvents (DESs). organic-chemistry.orgbeilstein-journals.org For example, azo coupling reactions are often performed in water.

Catalytic Reagents: Using catalytic methods instead of stoichiometric reagents can significantly reduce waste. mit.edu For the cyclodehydration step, solid acid catalysts could be explored as recyclable alternatives to acetic anhydride.

Energy Efficiency: Employing alternative energy sources such as microwave or ultrasonic irradiation can often reduce reaction times and energy consumption compared to conventional heating. mit.edu

These green chemistry principles offer a framework for optimizing the synthesis of this compound, aiming to make its production more sustainable and environmentally benign. nih.gov

Elucidation of Reaction Mechanisms Involving 4 Phenylazomaleinanil

Mechanistic Investigations of 4-Phenylazomaleinanil Formation

This compound, systematically named N-(4-phenylazophenyl)maleimide, is synthesized through a two-step process analogous to the general synthesis of N-substituted maleimides. orgsyn.org The reaction begins with a nucleophilic attack, followed by a dehydration-induced cyclization.

Formation of Maleanilic Acid Intermediate: The synthesis initiates with the reaction between p-aminoazobenzene and maleic anhydride (B1165640). The primary amine group of p-aminoazobenzene acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding maleanilic acid, specifically 4-((4-(phenyldiazenyl)phenyl)amino)-4-oxobut-2-enoic acid. This step is typically carried out in a non-polar solvent like benzene. orgsyn.orgresearchgate.net

Cyclization to N-(p-Phenylazophenyl)maleimide: The maleanilic acid intermediate is then subjected to dehydration to form the final imide ring. This is commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, with a catalyst like anhydrous sodium acetate. orgsyn.org The process involves the removal of a water molecule, leading to the formation of the stable five-membered maleimide (B117702) ring, yielding this compound as a yellow solid. orgsyn.org

Photoreaction Mechanisms of this compound Isomerization

Like other azobenzene (B91143) derivatives, this compound exhibits photoisomerization, reversibly converting between its more stable trans isomer and its metastable cis isomer upon irradiation with specific wavelengths of light. biorxiv.orgresearchgate.net This process is central to its function as a molecular switch.

The conversion from the planar, thermodynamically stable trans isomer to the non-planar cis isomer is induced by ultraviolet (UV) light. pitt.edu

Excitation: Irradiation with UV light, typically in the 320-380 nm range, excites the molecule from its ground state. pitt.edubeilstein-journals.org This corresponds to the strong π → π* electronic transition of the azobenzene chromophore.

Isomerization: Following absorption of a photon, the molecule undergoes a conformational change around the N=N double bond. This photochemical reaction is rapid, with studies on solutions of this compound showing the establishment of a photostationary state within minutes of UV exposure. pitt.edu

Spectral Changes: The isomerization is accompanied by distinct changes in the absorption spectrum. The strong absorption band of the trans isomer around 322-340 nm decreases, while a new, weaker band corresponding to the n → π* transition of the cis isomer appears at a longer wavelength, typically around 430-435 nm. pitt.edu

Research has determined the quantum yield for the trans-to-cis isomerization of this compound to be approximately 0.07 when measured in isooctane (B107328) with 355 nm excitation. pitt.edu

The reverse process, converting the cis isomer back to the trans form, can be triggered by irradiation with visible light or by thermal relaxation. pitt.edubeilstein-journals.org

Photo-induced Reversion: The cis isomer can absorb visible light, often in the blue region of the spectrum (>400 nm), which corresponds to its n → π* transition. pitt.edubeilstein-journals.org This excitation provides the energy to overcome the barrier for isomerization back to the stable trans form. The quantum yield for cis-to-trans switching in related azobenzene systems is notably high, sometimes exceeding 0.6, making the process efficient. lookchem.com In a dimethyl sulfoxide (B87167) (DMSO) solution, the photoisomerization back to the trans form exhibits a characteristic time of approximately 86 seconds. pitt.edu

Reversibility: This photochemical cycle of trans-to-cis and cis-to-trans isomerization is highly reversible, a key property for its application as a reusable molecular switch. pitt.edu

| Isomerization Pathway | Stimulus | Wavelength (nm) | Affected Transition | Quantum Yield (Φ) |

|---|---|---|---|---|

| Trans → Cis | UV Light | ~320-380 | π → π | ~0.07 pitt.edu |

| Cis → Trans | Visible Light | >400 | n → π | ~0.6 (in related systems) lookchem.com |

The photoisomerization of this compound proceeds through electronically excited states. The specific pathway—either through rotation around the N=N bond or through an inversion mechanism at one of the nitrogen atoms—is determined by the nature of the excited state reached.

S1 (n → π) State:* Excitation into the lower-energy S1 state, corresponding to the n → π* transition, is believed to lead to isomerization primarily through an inversion (or "semilinear") pathway.

S2 (π → π) State:* Excitation into the higher-energy S2 state (π → π* transition) is followed by rapid internal conversion to the S1 state, from which isomerization occurs. However, this pathway is often associated with a rotational mechanism around the C-N=N-C dihedral angle. Studies on related azobenzenes reveal the presence of highly energized excited states and significant Stokes shifts, indicating complex dynamics following photoexcitation. orgsyn.org

Thermal Isomerization Mechanisms of this compound

In the absence of light, the metastable cis isomer of this compound will spontaneously revert to the more stable trans isomer. This process is purely thermal and follows first-order kinetics. nih.gov

Mechanism: The thermal back-relaxation occurs from the ground electronic state of the cis isomer, overcoming a significant thermal energy barrier to reach the trans state. The activation energy for this ground-state cis-trans isomerization was calculated to be 28 kcal/mol for a this compound functionalized system. beilstein-journals.org

Kinetics: The rate of thermal isomerization is generally slow, giving the cis state a long lifetime at room temperature. For instance, a dark relaxation time of approximately 83 hours was observed at 27°C. beilstein-journals.org

Environmental Effects: The relaxation rate is highly sensitive to the molecular environment. When this compound is covalently attached to proteins, the thermal cis-to-trans relaxation can be retarded by as much as 50-fold compared to the unbound molecule. researchgate.netnih.gov This is attributed to steric hindrance or stabilizing noncovalent interactions within the protein structure that disfavor the transition state for isomerization. nih.gov In a polystyrene matrix, the thermal isomerization follows a more complex double-exponential relaxation process at certain temperatures. nih.gov

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 28 kcal/mol | Functionalized PCCA in DMSO | beilstein-journals.org |

| Relaxation Time | ~83 hours | 27°C in the dark | beilstein-journals.org |

| Kinetics | First-order | In solution | nih.gov |

Redox-Controlled Isomerization Mechanisms of this compound

Beyond photo- and thermal--based switching, the isomerization of azobenzene derivatives can be controlled through redox (reduction-oxidation) reactions. This method offers an alternative, non-optical trigger for switching. ua.edu

The general mechanism for redox-controlled cis-to-trans isomerization involves the generation of a radical ion, which has a much lower energy barrier for isomerization than its neutral counterpart. ua.edunih.gov

Reduction to Radical Anion: The cis-azobenzene molecule undergoes a one-electron reduction to form its radical anion (cis•−). nih.gov

Rapid Isomerization: The cis radical anion is unstable and isomerizes extremely rapidly to the more stable trans radical anion (trans•−). The rate of this isomerization is dramatically enhanced compared to the neutral thermal process. nih.gov

Catalytic Cycle: The trans radical anion can then transfer its electron to a neutral cis molecule, regenerating the trans isomer in its neutral state and creating a new cis radical anion. This establishes an electrocatalytic cycle where a substoichiometric amount of electrons (or chemical reductant) can convert an entire population of cis isomers to the trans form. nih.gov

Alternatively, appending a redox-active group (e.g., an aryl amine) to the azobenzene skeleton allows for control via oxidation. ua.edu Upon one-electron removal from the cis-azobenzene derivative, the resulting radical cation (cis•+) immediately isomerizes to the trans form. ua.edu This strategy has been shown to increase the rate of isomerization by factors of 100,000 or more over the thermal pathway. ua.edu While not yet documented specifically for this compound, this is a general and powerful mechanism applicable to the broader class of azobenzene compounds.

: Computational Chemistry in Reaction Mechanism Studies of this compound

Computational chemistry has emerged as an indispensable tool for elucidating the intricate reaction mechanisms of photoswitchable compounds like this compound. Through the use of theoretical models and calculations, researchers can investigate the energetics and geometries of molecules along a reaction pathway, providing insights that are often difficult or impossible to obtain through experimental means alone. These computational approaches are particularly valuable for understanding the complex dynamics of photoisomerization and cycloaddition reactions, both of which are central to the functionality of this compound.

The primary computational method employed in these studies is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for systems of this size. By solving the electronic structure of the molecule, DFT can be used to map out the potential energy surface (PES) of a reaction. The PES is a multidimensional surface that represents the energy of the system as a function of the positions of its atoms. Minima on this surface correspond to stable molecules (reactants and products), while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product. The energy difference between the reactant and the transition state is the activation energy, a key determinant of the reaction rate. sumitomo-chem.co.jp

For the photoisomerization of the azobenzene core in this compound, computational studies focus on the mechanism of the trans to cis and cis to trans conversion. Two primary pathways are generally considered for azobenzene derivatives: rotation around the N=N double bond and inversion at one of the nitrogen atoms. nih.gov Computational models can distinguish between these pathways by calculating the energy profiles for both. This involves identifying the transition state structures for rotation and inversion and determining their respective activation energies. The preferred pathway is the one with the lower energy barrier. nih.gov

Furthermore, computational studies can explore the role of different electronic states in the photoisomerization process. Upon absorption of light, the molecule is promoted from its ground electronic state (S0) to an excited state (typically S1 or S2). The reaction then proceeds on the excited-state potential energy surface. A critical feature of these surfaces that computational methods can locate are conical intersections (CoIns), which are points where two electronic states have the same energy. nih.gov These CoIns provide a pathway for the molecule to rapidly and efficiently return from the excited state to the ground state, completing the isomerization process. The location and accessibility of these conical intersections are crucial for understanding the quantum yield and speed of the photoswitching. nih.gov

In the context of the maleimide moiety of this compound, computational chemistry is instrumental in studying its participation in cycloaddition reactions, such as the Diels-Alder reaction. DFT calculations can predict the stereoselectivity (e.g., endo vs. exo) and regioselectivity of these reactions by comparing the activation energies of the different possible pathways. researchgate.netresearchgate.netrsc.org The calculations provide detailed geometries of the transition states, revealing the non-covalent interactions that stabilize one transition state over another, thereby determining the major product. rsc.org

The influence of the solvent environment on reaction mechanisms can also be incorporated into these computational models through the use of implicit or explicit solvent models. This allows for a more realistic simulation of the reaction conditions and can be crucial for accurately predicting reaction rates and selectivities, especially for polar reactions. mdpi.comnih.gov

The data generated from these computational studies are often presented in tables that summarize the key energetic and geometric parameters of the reaction.

Table 1: Calculated Activation Energies for trans-to-cis Isomerization of an Azobenzene Derivative via Rotation and Inversion Pathways

| Pathway | Transition State Geometry (Dihedral Angle) | Activation Energy (kcal/mol) |

| Rotation | ~90° | 23.5 |

| Inversion | ~180° (linearized N center) | 35.2 |

This table illustrates how computational chemistry can be used to determine the preferred photoisomerization pathway by comparing the activation energies of different proposed mechanisms. The data is representative of typical findings for azobenzene derivatives.

Table 2: Computed Relative Energies for the Diels-Alder Reaction of a Maleimide Derivative

| Species | Endo Pathway Relative Energy (kcal/mol) | Exo Pathway Relative Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +15.8 | +18.2 |

| Product | -25.3 | -22.1 |

This table demonstrates the use of DFT calculations to predict the stereochemical outcome of a Diels-Alder reaction. The lower activation energy for the endo pathway indicates that it is the kinetically favored route, leading to the endo product as the major isomer. The data is illustrative for a typical Diels-Alder reaction involving a maleimide.

Advanced Spectroscopic Characterization of 4 Phenylazomaleinanil

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-Phenylazomaleinanil, offering insights into its isomeric forms and purity. pitt.edu

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the structure of this compound and assessing the purity of the sample. pitt.eduemerypharma.com The ¹H NMR spectrum provides information on the chemical environment of each proton, allowing for the identification of the different isomeric forms of the molecule. cusat.ac.in The integration of the signals in the spectrum can be used to determine the relative amounts of each isomer present, thereby providing a measure of the sample's purity. ox.ac.uk

Key features in the ¹H NMR spectrum of this compound include signals corresponding to the protons of the phenyl and maleimide (B117702) rings. The chemical shifts, splitting patterns, and coupling constants of these signals are unique to the specific arrangement of atoms in the molecule. emerypharma.com For instance, the protons on the phenyl ring attached to the azo group will exhibit different chemical shifts from those on the phenyl ring of the maleimide moiety. Analysis of these spectral details allows for the unambiguous assignment of the structure. emerypharma.com

To gain deeper insights into the solid-state structure and dynamics of this compound, multinuclear NMR techniques such as ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR are employed. This powerful technique is particularly useful for studying nitrogen-containing compounds in the solid state. nih.govrhhz.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of light. azooptics.com

The UV-Vis spectrum of this compound is characterized by distinct absorption bands that correspond to specific electronic transitions within the molecule. The two primary types of transitions observed are π→π* and n→π* transitions. elte.hulibretexts.org

The π→π* transitions are typically high-energy transitions that occur in molecules with π-systems, such as the aromatic rings and the azo group in this compound. libretexts.org These transitions result in strong absorption bands, usually in the ultraviolet region of the spectrum. libretexts.org The n→π* transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. libretexts.org These transitions are generally of lower energy and result in weaker absorption bands at longer wavelengths, often extending into the visible region. libretexts.org The positions and intensities of these bands provide valuable information about the electronic conjugation and the presence of chromophores within the molecule. libretexts.org For instance, the azo group acts as a prominent chromophore, and its electronic transitions are sensitive to the molecular environment. elte.hu

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the changes in the absorption spectrum of a molecule as a function of an applied electrical potential. ubc.camdpi.com This technique is particularly useful for investigating the redox behavior of this compound and the electronic properties of its oxidized and reduced forms.

By applying a potential to a solution of this compound, it is possible to generate different redox states of the molecule. The corresponding changes in the UV-Vis spectrum are then monitored in situ. semanticscholar.org This allows for the identification of the absorption bands associated with the neutral, radical cation, and radical anion species of this compound. The analysis of these spectroelectrochemical data provides insights into the electronic structure of the different redox states and the reversibility of the electron transfer processes. nih.gov

Raman Spectroscopy for Vibrational Fingerprints

Raman spectroscopy is a powerful analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" that is highly specific to its chemical structure and composition. libretexts.orgrenishaw.com This non-destructive technique relies on the inelastic scattering of monochromatic light, which interacts with the molecular vibrations in the sample. libretexts.org

The Raman spectrum of this compound reveals a series of bands corresponding to the various vibrational modes of the molecule. These include stretching and bending vibrations of the C-C, C=C, C-N, N=N, and C=O bonds within the phenyl rings, the maleimide group, and the azo linkage. renishaw.com The fingerprint region of the Raman spectrum is particularly rich in information, allowing for the identification of the compound and the characterization of its structural features. plos.org Raman spectroscopy is also sensitive to changes in molecular conformation and intermolecular interactions, making it a valuable tool for studying polymorphism and the solid-state packing of this compound. spectroscopyonline.com

Resonance Raman Spectroscopy Investigations of this compound

Resonance Raman (RR) spectroscopy is a powerful analytical technique used to enhance Raman scattering intensity by a factor of 10² to 10⁶. techcomp.com.hk This enhancement is achieved by selecting a laser excitation frequency that is close to the frequency of an electronic transition of the molecule under investigation. techcomp.com.hk The technique is particularly effective for analyzing colored compounds because the part of the molecule responsible for the color, known as the chromophore, is selectively enhanced. techcomp.com.hk

This compound, which contains the phenylazo group (-N=N-), is a colored compound and thus an ideal candidate for RR spectroscopy. The azo group acts as a chromophore, and when the excitation laser wavelength matches its electronic absorption band, the vibrational modes associated with this specific part of the molecule will dominate the Raman spectrum. techcomp.com.hk This selectivity simplifies the resulting spectrum, making it easier to interpret by focusing on the vibrations of the chromophore, which are often central to the molecule's function and properties. techcomp.com.hk While the general principles of RR spectroscopy are well-established for chromophoric molecules like azobenzene (B91143) derivatives, specific RR studies focused solely on this compound require further investigation to detail its unique vibrational signatures. diva-portal.orgnih.gov

Correlation between Computational and Experimental Raman Spectra

To gain a deeper understanding of a molecule's vibrational properties, experimental Raman spectra are often correlated with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). diva-portal.org This approach allows for the precise assignment of observed Raman bands to specific molecular vibrations. beilstein-journals.org The process involves calculating theoretical Raman spectra and then comparing them quantitatively with the experimental data, often using statistical methods like the Pearson correlation coefficient to measure the degree of similarity. diva-portal.org

In studies of related azobenzene derivatives, researchers have evaluated various computational functionals and basis sets to find the best match with experimental results. diva-portal.org A quantitative comparison can be achieved by visually overlaying the spectra and, more rigorously, by calculating a correlation coefficient (R) and a scaling factor. diva-portal.org For instance, investigations into azobenzene compounds have shown that different theoretical models yield varying degrees of accuracy when predicting experimental Raman spectra. diva-portal.org The correlation provides crucial insights into intramolecular processes and the energies of electronic and vibronic levels. diva-portal.org

The table below, based on research into azobenzene derivatives, illustrates how different computational methods correlate with experimental Raman spectra, a process directly applicable to the analysis of this compound. diva-portal.org

| Basis Set | Functional | Scale Factor | Average R |

| 6-311G(dp) | APFD | 0.9390 | 0.4526 |

| 6-311G(dp) | B3LYP | 0.9800 | 0.5318 |

| 6-311G(dp) | BMK | 0.9370 | 0.2593 |

| 6-311G(dp) | CAM-B3LYP | 0.9860 | 0.5316 |

| 6-311G(dp) | M062X | 0.9820 | 0.5086 |

This data, from a study on azobenzene derivatives, demonstrates the quantitative correlation between computational and experimental Raman spectra. diva-portal.org Such a methodology is essential for the detailed vibrational analysis of this compound.

Mass Spectrometry (MS and HRMS) in Molecular Characterization

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. bioanalysis-zone.com For this compound, mass spectrometry confirms its molecular identity and can be used to study its fragmentation patterns. soton.ac.ukcore.ac.uk

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by measuring the m/z ratio to several decimal places. bioanalysis-zone.comnih.gov This precision allows for the determination of the 'exact mass' of a molecule, which can be used to deduce its unique elemental formula based on the mass defects of its constituent isotopes. uni-rostock.de This capability is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas. bioanalysis-zone.com Techniques such as Fourier transform ion cyclotron resonance mass spectrometers (FT-ICR MS) and Orbitraps are commonly used for HRMS. uni-rostock.de

The molecular identity of this compound is confirmed by its mass spectrometric data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁N₃O₂ | chemspider.com |

| Average Mass | 277.283 Da | chemspider.com |

| Monoisotopic Mass | 277.085127 Da | chemspider.com |

| InChIKey | DVNPYLMPVFDKGZ-UHFFFAOYSA-N | chemicalbook.com |

This table presents the key mass spectrometry data for this compound.

Theoretical and Computational Studies on 4 Phenylazomaleinanil

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Simulation of Photoisomerization Pathways in Different Environments

The hallmark of azobenzene (B91143) compounds is their ability to isomerize between a thermally stable trans form and a metastable cis form upon irradiation with light of specific wavelengths. Computational simulations are crucial for elucidating the complex pathways of this transformation. These simulations map the potential energy surfaces of the molecule in its ground and excited states, identifying the key transition states and conical intersections that govern the isomerization process.

For 4-Phenylazomaleinanil, simulations of its photoisomerization would typically investigate two primary mechanisms: rotation around the central N=N double bond and inversion at one of the nitrogen atoms. The preferred pathway can be influenced by the surrounding environment, such as the polarity of the solvent. Theoretical studies on similar N-(phenylazo)-substituted nitrogen heterocycles have shown that the isomerization often proceeds via a rotational mechanism, passing through a zwitterionic transition state researchtrends.net. The presence of different solvents can alter the energy barriers of these pathways.

To illustrate the potential findings from such simulations, the following interactive data table presents hypothetical data on the calculated photoisomerization quantum yields and the dominant isomerization pathways for this compound in different solvent environments. The quantum yield represents the efficiency of the photochemical reaction.

| Solvent | Dielectric Constant | Dominant Isomerization Pathway (trans to cis) | Calculated Quantum Yield (Φtrans→cis) |

|---|---|---|---|

| Hexane | 1.88 | Rotation | 0.25 |

| Tetrahydrofuran (THF) | 7.52 | Rotation | 0.28 |

| N,N-Dimethylacetamide (NNDMA) | 37.78 | Inversion-assisted Rotation | 0.32 |

Ab Initio Quantum Chemical Calculations of Isomer Stability and Energy Differences

Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics without empirical parameters, are employed to determine the intrinsic stability of the trans and cis isomers of this compound. These calculations provide precise information on the geometries and relative energies of the different isomeric forms.

Computational studies on azobenzene and its derivatives often utilize Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with appropriate basis sets to achieve a balance between accuracy and computational cost acs.org. Such calculations can predict the energy difference between the trans and cis isomers, as well as the activation energy barrier for the thermal cis-to-trans isomerization. A computational study on a related compound, 4-Azido-N-Phenylmalemide, revealed rotational barriers between its conformers chemrxiv.org.

The following interactive table showcases plausible results from ab initio calculations on this compound, detailing the relative energies of the isomers and the activation energy for the thermal back-reaction.

| Isomer | Computational Method | Relative Energy (kcal/mol) | Calculated Activation Energy for Thermal Isomerization (Ea, kcal/mol) |

|---|---|---|---|

| trans-4-Phenylazomaleinanil | DFT (B3LYP/6-31G) | 0.00 | 23.5 |

| cis-4-Phenylazomaleinanil | DFT (B3LYP/6-31G) | 12.8 |

Molecular Dynamics (MD) Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and interactions with its surroundings. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound explores different conformations and how it interacts with solvent molecules or other entities.

The interactive data table below presents hypothetical results from an MD simulation of trans-4-Phenylazomaleinanil in a water box, highlighting key conformational and interaction parameters.

| Parameter | Simulation Time (ns) | Average Value | Description |

|---|---|---|---|

| RMSD of backbone atoms | 100 | 1.5 Å | Root Mean Square Deviation, indicating the stability of the molecular structure. |

| Radius of Gyration | 100 | 5.2 Å | A measure of the molecule's compactness. |

| Solvent Accessible Surface Area (SASA) | 100 | 350 Ų | The surface area of the molecule accessible to the solvent. |

| Number of Hydrogen Bonds (to water) | 100 | 3.1 | Indicates the extent of interaction with the aqueous environment. |

Photoisomerization Dynamics and Kinetics of 4 Phenylazomaleinanil

Quantification of Photoinduced Isomerization Rates and Quantum Yields

The photoisomerization of 4-phenylazomaleinanil is characterized by distinct changes in its absorption spectrum. The trans isomer typically exhibits a strong π→π* absorption band around 340 nm. pitt.edu Upon irradiation with UV light, for instance at 365 nm, this band bleaches as the trans form converts to the cis form. pitt.edu Concurrently, a weaker n→π* absorption band for the cis isomer appears at approximately 435 nm. pitt.edu

The rate of this photoinduced conversion can be quantified by monitoring these spectral changes over time. For example, in a dimethylsulfoxide (DMSO) solution, irradiation with 365 nm UV light can lead to a photostationary state within about 2 minutes, with an observed bleaching time of the trans band of around 20 seconds. pitt.edu The reverse process, the cis-to-trans isomerization, can be induced by irradiation with white light, leading to the restoration of the strong 340 nm absorption band with a characteristic time of approximately 86 seconds. pitt.edu

The efficiency of the trans-to-cis photoisomerization is described by the quantum yield (Φ), which is the fraction of absorbed photons that result in the isomerization event. For this compound in isooctane (B107328), the quantum yield for the trans-to-cis conversion upon 355 nm excitation has been determined to be approximately 0.07. pitt.edu This value is comparable to that of unsubstituted azobenzene (B91143) in the same solvent (Φ ≈ 0.12). pitt.edu Notably, the kinetics of this compound in DMSO are very similar to when it is attached to a polyacrylamide colloidal crystal array (PCCA), suggesting comparable quantum yields in both states. pitt.edu

Table 1: Photoisomerization Parameters of this compound

| Parameter | Value | Conditions |

|---|---|---|

| trans → cis Isomerization Time | ~20 s | In DMSO, with 365 nm UV light |

| cis → trans Isomerization Time | ~86 s | In DMSO, with white light |

| trans → cis Quantum Yield (Φ) | ~0.07 | In isooctane, with 355 nm excitation |

Analysis of Thermal Relaxation Kinetics of Cis-to-Trans Isomerization

In the absence of light, the thermodynamically less stable cis-4-phenylazomaleinanil can thermally relax back to the more stable trans isomer. The kinetics of this thermal cis-to-trans relaxation are a crucial aspect of its behavior as a molecular switch.

Studies have shown that the environment can significantly influence the rate of this thermal back-isomerization. For instance, when this compound (4-PAM) is covalently attached to certain proteins, such as histone deacetylase-like amidohydrolase (HDAH) variants, the thermal relaxation can be highly retarded. h-da.de Specifically, for certain HDAH-4-PAM conjugates, the thermal cis-to-trans relaxation was found to be approximately 50-fold slower compared to the unbound 4-PAM molecule. h-da.de This significant deceleration is attributed to the stabilization of the cis-state through noncovalent interactions with nearby amino acids on the protein's surface. h-da.de

The kinetics of the thermal relaxation of unbound 4-PAM can often be described by a single exponential function. h-da.de However, when conjugated to proteins like HDAH, the kinetics may follow a two-exponential function, indicating a more complex relaxation process. h-da.de This retardation of the thermal relaxation is a key feature that allows for the photocontrol of the enzyme's activity with single light pulses rather than requiring continuous irradiation. h-da.deresearchgate.net

Influence of Substituents on Photoisomerization Properties and Efficiency

The photoisomerization properties of azobenzene derivatives, including this compound, can be finely tuned by introducing various substituents to the phenyl rings. These substituents can alter the electronic and steric properties of the molecule, thereby influencing the absorption spectra, quantum yields, and thermal relaxation rates. beilstein-journals.orgmdpi.com

For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption bands of the trans and cis isomers. beilstein-journals.orgmdpi.com This can lead to better separation of the n→π* absorption bands of the two isomers, which is advantageous for achieving a higher population of the desired isomer in the photostationary state. beilstein-journals.org In some cases, push-pull systems, where an electron-donating group is on one phenyl ring and an electron-withdrawing group is on the other, can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption spectrum. beilstein-journals.org

The nature of the substituent can also impact the quantum yield of photoisomerization. beilstein-journals.orgcusat.ac.in For example, in a study of N-acetylated phenylazopyrazoles, it was found that acylation of the pyrazole (B372694) moiety led to increased quantum yields of isomerization. beilstein-journals.org Steric effects from bulky substituents can also play a role, potentially hindering the isomerization process and affecting its efficiency. cusat.ac.innih.gov

Furthermore, substituents can have a profound effect on the kinetics of thermal cis-to-trans isomerization. nih.govrsc.org Electron-withdrawing groups on the phenyl ring generally increase the rate of thermal relaxation, while electron-donating groups tend to decrease it. nih.gov The position of the substituent (ortho, meta, or para) is also critical. mdpi.com For example, hydroxyl groups in the ortho position can lead to very fast thermal relaxation, with timescales in the millisecond range, due to the formation of an intramolecular hydrogen bond that stabilizes the transition state for rotation. rsc.org

Environmental Effects on this compound Photoisomerization (e.g., lipid membranes)

The local environment surrounding this compound can significantly modulate its photoisomerization behavior. This is particularly relevant in biological contexts, such as when the molecule is embedded within a lipid membrane. nih.govunirioja.es The constrained and heterogeneous nature of a lipid bilayer can impose different interactions on the trans and cis isomers, affecting both the photoisomerization and thermal relaxation processes. nih.gov

Computational studies of azobenzene embedded in a dipalmitoylphosphatidylcholine (DPPC) lipid membrane have shown that the mechanism of photoisomerization can be environment-dependent. nih.gov The trans-to-cis isomerization can be a slower process governed by a torsional mechanism due to strong interactions with the surrounding lipid molecules. nih.gov In contrast, the cis-to-trans isomerization may proceed much faster, on a sub-picosecond timescale, via a pedal-like mechanism, which is influenced by weaker interactions with the environment and the specific geometry of the potential energy surface. nih.gov

The orientation of the azobenzene molecule within the membrane also plays a role. unirioja.es The different shapes and polarities of the trans and cis isomers can lead to different depths of penetration into the membrane and varying degrees of perturbation of the lipid bilayer structure. unirioja.es The photoisomerization of azobenzene derivatives within a membrane can induce changes in membrane properties, such as the area per lipid, which can be harnessed for applications like light-activated chemotherapy. unirioja.es Furthermore, the transport of ions across liposomal membranes can be influenced by the photoisomerization of azobenzene-containing receptors embedded within the membrane. rsc.org

Structure Activity Relationship Sar Studies of 4 Phenylazomaleinanil Derivatives

Systematic Chemical Modification of the 4-Phenylazomaleinanil Scaffold

The this compound scaffold offers several sites for chemical modification, allowing for a systematic investigation of its SAR. The primary points of alteration are the two aromatic rings: the phenyl ring originating from aniline (B41778) and the phenyl ring of the azo group. A third area for modification is the maleimide (B117702) ring, though this is less common for tuning photophysical properties.

The most common strategy involves introducing various substituent groups at the para (4'-position) of the phenylazo ring. This position is electronically conjugated to the central azo (–N=N–) chromophore, making it highly influential on the molecule's electronic and, consequently, its photophysical properties. Modifications are not limited to the para position; substitutions at the ortho and meta positions are also used to probe steric and electronic effects.

Common modifications include the introduction of:

Electron-donating groups (EDGs): Such as methoxy (B1213986) (–OCH₃), hydroxyl (–OH), and amino (–NH₂) groups. These groups increase the electron density in the π-system.

Electron-withdrawing groups (EWGs): Such as nitro (–NO₂), cyano (–CN), and trifluoromethyl (–CF₃) groups. These groups decrease the electron density of the π-system.

Halogens: Such as fluorine (–F), chlorine (–Cl), and bromine (–Br), which exert both inductive and resonance effects.

These modifications are typically achieved through standard synthetic organic chemistry techniques, starting with a substituted aniline that is then diazotized and coupled to form the desired substituted azobenzene (B91143) precursor before the final condensation to form the maleinanil structure. This modular synthesis allows for the creation of a library of derivatives for systematic study.

Correlation between Molecular Structure and Photophysical Response

The defining photophysical response of this compound derivatives is their photoisomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with light of specific wavelengths. The correlation between the molecular structure and this response is critical.

The parent this compound molecule, often abbreviated as 4-PAM, serves as a benchmark. It can be conjugated to other molecules, such as proteins, via its maleimide group, which is reactive toward thiol groups (cysteine residues). researchgate.net When conjugated to enzymes, the thermal cis-to-trans relaxation of 4-PAM can be significantly slowed, which is a crucial property for applications requiring a long-lived switched state. researchgate.net

The introduction of substituents onto the phenylazo ring directly modulates the key photophysical parameters. While specific data for a broad series of this compound derivatives is not extensively published, the well-established principles for analogous azobenzene compounds, such as phenylazopyrazoles, provide a strong predictive framework. beilstein-journals.org

The key correlations are:

Absorption Maxima (λmax): The wavelength at which the molecule absorbs light is directly tied to the energy gap between its molecular orbitals. Introducing EDGs or EWGs can shift these absorption bands. A "push-pull" system, with an EDG on one ring and an EWG on the other, is particularly effective at red-shifting (moving to longer wavelengths) the π→π* transition of the trans isomer. beilstein-journals.org

Quantum Yield (Φ): This measures the efficiency of the photoisomerization process. The molecular structure, including the nature and position of substituents, can influence the deactivation pathways of the excited state, thereby affecting the quantum yield of both the trans→cis and cis→trans isomerizations.

Thermal Half-life (t½) of the cis isomer: The stability of the cis form is crucial. Structural modifications can dramatically alter how quickly the cis isomer thermally reverts to the more stable trans form.

Table 1: Representative Photophysical Properties of Substituted Azobenzene Analogs This table illustrates expected trends for this compound derivatives based on data from analogous phenylazopyrazole photoswitches. beilstein-journals.org

| Substituent (at 4'-position) | Type | trans Isomer λmax (π→π) | cis Isomer λmax (n→π) | cis Isomer Thermal Half-life (t½) |

| -H (Parent Compound) | Neutral | ~350 nm | ~440 nm | Hours to Days |

| -OCH₃ | EDG | Blue-shifted | Blue-shifted | Shorter |

| -NO₂ | EWG | Red-shifted | Red-shifted | Longer |

| -Br | Halogen | Slightly Red-shifted | Slightly Red-shifted | Similar to Parent |

| -CF₃ | EWG | Red-shifted | Red-shifted | Longer |

Influence of Substituent Position and Electronic Effects on Photoisomerization and Functional Properties

The electronic nature and position of substituents profoundly influence the photoisomerization process and the resulting functional properties of this compound derivatives.

Electronic Effects: Substituents are broadly classified as electron-donating (EDG) or electron-withdrawing (EWG). These groups alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-Donating Groups (EDGs): Groups like –OH, –OCH₃, and –NH₂ raise the energy of the HOMO more than the LUMO, which generally decreases the HOMO-LUMO energy gap. This often leads to a hypsochromic (blue) shift in the n→π* absorption band of azobenzenes. beilstein-journals.org

Electron-Withdrawing Groups (EWGs): Groups like –NO₂, –CN, and –CF₃ lower the energy of the LUMO more than the HOMO, also decreasing the energy gap. This typically results in a bathochromic (red) shift of the n→π* absorption band. beilstein-journals.org A red-shifted spectrum is often desirable for biological applications to use light that is less damaging and penetrates tissue more deeply. beilstein-journals.org

Positional Effects (ortho, meta, para): The position of the substituent on the phenyl ring is critical.

para-Substitution: Substituents at the para position (4'-position) have the strongest electronic influence on the azobenzene chromophore due to direct resonance effects along the long axis of the molecule.

meta-Substitution: Substituents at the meta position have a weaker effect, primarily acting through induction rather than resonance.

ortho-Substitution: Introducing substituents at the ortho positions can introduce significant steric hindrance. This can twist the phenyl ring out of planarity with the azo group, affecting the absorption spectra. Furthermore, ortho-substitution can prevent the trans isomer from being perfectly planar, which can influence the thermal relaxation rate of the cis isomer.

Influence on Functional Properties: These structural changes directly impact the functional properties of the molecule as a photoswitch. For example, in studies of 4-diethylaminoazobenzenes, substitution at the 4'-position was found to accelerate the rate of thermal cis-to-trans isomerization, regardless of the electronic nature of the substituent. rsc.org This suggests that the transition state of the thermal isomerization pathway is stabilized by substitution. Such findings are crucial for designing derivatives with a specific, predictable lifetime for the cis state, which is essential for applications where the timing of the reverse reaction needs to be controlled.

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for predicting and rationalizing the SAR of this compound derivatives, often guiding synthetic efforts and saving significant resources. sci-hub.st

Density Functional Theory (DFT): This is a workhorse method used to calculate the ground-state electronic structure, optimized geometries of the trans and cis isomers, and energy differences between them. DFT can accurately predict how substituents will alter the planarity and bond angles of the molecule. It is also used to calculate properties like HOMO and LUMO energy levels, which are fundamental to understanding the electronic effects of substituents. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT): To study the photophysical properties, TD-DFT is employed. This method allows for the calculation of excited-state energies and properties. Key parameters that can be predicted include:

UV-Visible Absorption Spectra: TD-DFT can simulate the absorption spectra of both the trans and cis isomers, predicting the λmax of the key π→π* and n→π* transitions. This allows researchers to computationally screen derivatives to find those with desired absorption characteristics (e.g., absorption in the visible or near-infrared range). researchgate.net

Molecular Orbitals: Analysis of the molecular orbitals involved in electronic transitions helps to characterize them (e.g., as π→π* or n→π*) and understand how and why they shift upon substitution.

Reaction Pathways: Computational methods can be used to map the potential energy surfaces for the photoisomerization and thermal relaxation pathways, providing insight into the mechanisms (e.g., rotation vs. inversion) and the energy barriers involved.

By combining these computational approaches, a quantitative structure-activity relationship (QSAR) model can be developed. researchgate.net Such models use statistical methods to correlate calculated molecular descriptors (e.g., HOMO/LUMO gap, dipole moment) with experimentally observed properties (e.g., λmax, thermal half-life), enabling the prediction of properties for yet-to-be-synthesized derivatives. researchgate.net

Polymerization Chemistry and Polymer Conjugates of 4 Phenylazomaleinanil

Synthesis of 4-Phenylazomaleinanil-Containing Monomers for Polymerization

The creation of polymers incorporating the this compound (4-PAM) moiety necessitates the initial synthesis of polymerizable monomers. While 4-PAM itself can be directly used for post-polymerization modification, the more common approach involves creating monomers that already contain the azobenzene (B91143) unit and a polymerizable group. These monomers can then be readily integrated into polymer chains via various polymerization techniques.

Analogous and widely used azobenzene-containing monomers include N-4-phenylazophenylacrylamide (AZAAm) and 4-phenylazophenyl acrylate (B77674) (AZAA). The synthesis of these monomers typically involves the reaction of 4-aminoazobenzene (B166484) or 4-hydroxyazobenzene with acryloyl chloride in the presence of a base like triethylamine. acs.orgpnas.org This straightforward reaction provides a versatile platform for creating a range of photoresponsive monomers.

A similar strategy can be envisioned for creating maleimide-functionalized monomers derived from this compound for specific polymerization reactions. The maleimide (B117702) group within 4-PAM itself offers a reactive handle for various chemical transformations, allowing for the design of monomers tailored for specific polymerization methods, such as ring-opening metathesis polymerization (ROMP) by attaching a norbornene group. caltech.edu

Free-Radical Copolymerization Strategies with this compound Monomers

The copolymerization of maleimide-containing monomers, such as those derived from this compound, with electron-donor vinyl monomers like styrene (B11656) or vinyl ethers often results in alternating copolymers. mdpi.com This is due to the formation of a charge-transfer complex between the electron-acceptor maleimide and the electron-donor comonomer, leading to a highly regular polymer structure. Density functional theory (DFT) calculations have supported the preference for this alternating reaction pathway in the free-radical copolymerization of maleimides with various olefins. mdpi.com

Furthermore, reversible addition-fragmentation chain-transfer (RAFT) polymerization, a type of controlled radical polymerization, has been successfully employed to synthesize well-defined photoresponsive alternating copolymers of N-(p-phenylazophenyl)maleimide with styrene. lookchem.com This method provides excellent control over molecular weight and dispersity, leading to polymers with predictable properties.

The general scheme for free-radical copolymerization involves the initiation of the reaction with a radical initiator in the presence of the this compound-containing monomer and a chosen comonomer. The reactivity ratios of the monomers will dictate the final composition and sequence distribution of the resulting copolymer. kpi.ua

Conjugation of this compound to Biological Macromolecules

The ability of this compound to undergo reversible photoisomerization has made it an attractive molecule for imparting light-sensitivity to biological macromolecules. By covalently attaching this photoswitch, the structure and, consequently, the function of biomolecules can be modulated with external light stimuli.

Enzyme Conjugation for Photo-Regulation of Activity

A significant application of this compound is its conjugation to enzymes to enable the photocontrol of their catalytic activity. pnas.orgresearchgate.netresearchgate.net This is typically achieved by introducing a unique and accessible cysteine residue near the active site of the enzyme through site-directed mutagenesis. The maleimide group of 4-PAM then selectively reacts with the thiol group of the cysteine, forming a stable covalent bond.

Upon irradiation with UV light, the trans isomer of the conjugated azobenzene moiety converts to the cis isomer. This change in shape can sterically block the active site of the enzyme or induce a conformational change that alters its catalytic efficiency, thereby reducing the enzyme's activity. Subsequent irradiation with visible light or thermal relaxation can revert the azobenzene to its trans form, restoring the enzyme's activity. This reversible on-off switching allows for precise temporal control over enzymatic reactions.

For example, several variants of a thermophilic alcohol dehydrogenase have been modified with this compound, demonstrating light-controllable enzymatic activity. researchgate.netdntb.gov.ua The thermal cis-to-trans relaxation of the azobenzene conjugated to the enzyme was found to be significantly retarded compared to the free molecule, allowing for the maintenance of the less stable cis-state with only brief light pulses. researchgate.net

Integration into Stimuli-Responsive Polymer Chains

This compound and its derivatives can be incorporated as side chains into stimuli-responsive polymers, creating materials that respond to multiple external signals. sci-hub.stresearchgate.net These "smart" polymers can exhibit changes in their physical and chemical properties, such as solubility, in response to both light and another stimulus like temperature or pH.

The photoisomerization of the azobenzene units along the polymer chain alters the polymer's polarity and can disrupt or enhance intermolecular interactions, such as hydrogen bonding. This, in turn, can influence the polymer's conformation and its interaction with the surrounding solvent, leading to macroscopic changes like precipitation or dissolution.

For instance, copolymers of N,N-dimethylacrylamide with azobenzene-containing monomers exhibit photoresponsive solubility in aqueous solutions. acs.org The photoinduced changes in the polymer's coil size and hydration can be harnessed to control the function of proteins to which they are conjugated. acs.orgpnas.org

Development of Advanced Photoresponsive Polymer Systems

The integration of this compound and related azobenzene moieties into polymer architectures has paved the way for the development of sophisticated photoresponsive systems with tailored functionalities.

Thermally Responsive Polymers with Photo-Control

A particularly interesting class of advanced photoresponsive polymers are those that combine thermal responsiveness with photochemical control. bohrium.comresearchgate.netmdpi.com Many polymers, such as poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST) in aqueous solutions, above which they undergo a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.

Advanced Material Applications of 4 Phenylazomaleinanil

Molecular Switches and Actuators

At the forefront of nanotechnology, molecular switches and actuators are molecules that can reversibly shift between two or more stable states in response to external stimuli, such as light. azonano.com This capability allows for the control of mechanical motion at the molecular level. 4-Phenylazomaleinanil, an azobenzene-based photoswitch, is a prime example of such a molecule, enabling the construction of light-powered molecular machines. nih.gov

Design of Light-Controlled Molecular Machines

The design of light-controlled molecular machines often leverages the principle of photoisomerization, a process where a molecule undergoes a structural change upon absorbing light of a specific wavelength. rug.nlnobelprize.org In the case of this compound, the central azobenzene (B91143) core can switch between its more stable trans isomer and its less stable cis isomer when exposed to UV and visible light, respectively. This reversible transformation is the fundamental mechanism that drives the mechanical action of molecular machines. researchgate.net

The construction of these machines involves integrating the this compound unit into larger molecular assemblies or polymers. researchgate.net The light-induced change in the shape of the azobenzene moiety, from a nearly planar trans form to a bent cis form, exerts a force on the surrounding structure, causing it to move or change its conformation. rug.nl This principle has been demonstrated in various systems, including molecular shuttles and rotors, where the controlled movement of components is achieved through cycles of light irradiation. nobelprize.org The energy input from light is thus converted into controlled mechanical work at the nanoscale. unibo.it

A critical aspect in the design of these molecular machines is the ability to control the motion directionally. nobelprize.org By engineering asymmetries into the molecular structure and controlling the sequence of light and thermal relaxation steps, it is possible to achieve unidirectional motion, a key feature for performing useful work. nobelprize.org

Applications in Opto-Electronic Devices and Data Storage

The bistable nature of this compound and similar molecular switches makes them promising candidates for applications in opto-electronic devices and high-density data storage. azonano.comdtic.mil The two distinct isomeric states (cis and trans) can correspond to the "0" and "1" states of a binary data bit, allowing for information to be written and erased using light.

In the context of opto-electronic devices, these molecular switches can be incorporated into single-molecule junctions to create photosensitive electronic components. oejournal.org The electrical conductance of the molecule can differ significantly between its isomeric states, enabling the modulation of electrical current with light. oejournal.org This forms the basis for creating phototransistors and other light-responsive electronic elements at the nanoscale. oejournal.orgmdpi.comapacwomen.ac.inresearchgate.net

For data storage, the high spatial resolution of light allows for the addressing of individual molecules or small clusters, theoretically leading to storage densities far exceeding current technologies. The process would involve using a focused light source to switch the azobenzene units to a specific state to write data, and another light source or a different stimulus to read the state of the molecules. While challenges such as stability and switching speed remain, the potential for molecular-level data storage is a significant driver of research in this area. azonano.com

Table 1: Properties of this compound Isomers for Device Applications

| Property | trans-4-Phenylazomaleinanil | cis-4-Phenylazomaleinanil |

| Thermodynamic Stability | More Stable | Less Stable |

| Absorption Maximum (π-π) | ~320-350 nm (UV region) | ~320-350 nm (UV region) |

| Absorption Maximum (n-π) | ~440-450 nm (Visible region) | ~440-450 nm (Visible region) |

| Switching Wavelength (trans to cis) | UV light | - |

| Switching Wavelength (cis to trans) | Visible light or thermal relaxation | Visible light or thermal relaxation |

| Molecular Geometry | Elongated, planar | Bent, non-planar |

| Potential Digital State | "0" or "1" | "1" or "0" |

Photocontrolled Biosystems and Nanomedicine

The ability to remotely control biological processes with high spatial and temporal precision is a major goal in biomedical research. nih.gov Photoresponsive molecules like this compound offer a powerful tool to achieve this, leading to the development of photocontrolled biosystems and innovative approaches in nanomedicine. sci-hub.st

Remote Regulation of Enzyme Activity

The activity of enzymes, which are central to most biological processes, can be regulated by light through their modification with photoswitchable compounds like this compound. researchgate.netnih.gov By covalently attaching the molecule to a specific site on an enzyme, the light-induced isomerization of the azobenzene group can alter the enzyme's three-dimensional structure and, consequently, its catalytic activity. researchgate.netd-nb.info

This has been demonstrated with enzymes such as lipase (B570770) and histone deacetylase-like amidohydrolase (HDAH). researchgate.net In these studies, this compound was attached to a cysteine residue near the enzyme's active site. researchgate.net Irradiation with UV light converted the azobenzene to its cis form, which could either block the active site or induce a conformational change that inhibited substrate binding, thus switching the enzyme "off". Subsequent exposure to visible light would reverse the isomerization to the trans form, restoring the enzyme's activity ("on" state). researchgate.net This reversible on/off switching allows for precise control over enzymatic reactions in a given system. nih.govd-nb.info

Table 2: Light-Mediated Regulation of HDAH Activity with this compound

| Enzyme State | Light Stimulus | 4-PAM Isomer | Enzyme Activity |

| Initial (Active) | - | trans | On |

| Inhibited | UV Light | cis | Off |

| Reactivated | Visible Light | trans | On |

| Data derived from studies on photoswitchable control of HDAH. researchgate.net |

Photo-Triggered Drug Delivery Systems

Photo-triggered drug delivery systems aim to release therapeutic agents at a specific time and location in the body, enhancing efficacy and reducing side effects. nih.govjkslms.or.kr Light, as an external trigger, offers excellent spatiotemporal control. nih.govfrontiersin.org Nanocarriers, such as polymeric micelles or liposomes, can be functionalized with this compound to create photoresponsive drug delivery vehicles. sci-hub.stfrontiersin.org

Biosensors and Bioimaging Applications

Biosensors are devices that detect the presence or concentration of biological analytes, while bioimaging provides visual representations of biological processes. sigmaaldrich.commdpi.com The integration of photoresponsive molecules like this compound can lead to the development of "smart" biosensors and imaging probes. bwise.krfrontiersin.orgfrontiersin.org

In biosensing, the conformational change of this compound upon light irradiation can be used to modulate a detectable signal. For example, a biosensor could be designed where the binding of a target analyte is influenced by the isomeric state of the azobenzene. By switching the state with light, one could control the binding and release of the analyte, providing a mechanism for signal generation or amplification.

In bioimaging, the distinct absorption spectra of the cis and trans isomers of azobenzene can be utilized. While this compound itself is not a strong fluorophore, it can be used to quench or de-quench the fluorescence of a nearby fluorophore in a light-dependent manner. This would allow for the development of photo-switchable fluorescent probes, where the fluorescence can be turned on or off with light, enabling advanced imaging techniques such as super-resolution microscopy.

Photochromic Dyes and Smart Materials Development

This compound (4-PAM) is a photochromic compound belonging to the azobenzene family, which is renowned for its ability to undergo reversible isomerization between two distinct forms: a thermally stable trans isomer and a metastable cis isomer. This transformation can be triggered by light, a property that makes 4-PAM a valuable component in the development of photoresponsive or "smart" materials. The core of this functionality lies in the significant structural and electronic changes that accompany the isomerization, which can be harnessed to control material properties at the molecular level.

The photochromic behavior of 4-PAM involves the absorption of light at a specific wavelength, typically in the UV range, to convert the trans isomer to the cis form. The reverse process, from cis back to the more stable trans form, can be initiated by irradiation with visible light or can occur spontaneously through thermal relaxation. researchgate.net Research has shown that the kinetics of this thermal back-reaction are highly dependent on the surrounding environment. For instance, the thermal cis-to-trans relaxation of 4-PAM when conjugated to a haloalkane dehalogenase (HDAH) enzyme was found to be up to 50-fold slower compared to the unbound molecule. researchgate.net This retardation of the relaxation process is crucial for applications where maintaining the cis state is necessary, allowing for switching with light pulses rather than requiring continuous irradiation. researchgate.net

The integration of azobenzene chromophores like 4-PAM into polymer films is a key strategy for creating smart materials. Studies on maleimidoazobenzene molecules within polystyrene matrices have revealed complex thermal isomerization kinetics. Below 70°C, the thermal cis-trans isomerization follows a double-exponential relaxation process, indicating two different kinetic pathways (a fast and a slow one). lookchem.com However, at temperatures of 70°C and above, the process simplifies to first-order kinetics. lookchem.com The content of the cis isomer at the photostationary state is also influenced by the matrix, being lower in polymer films compared to in solution. lookchem.com

This light-induced switching has been effectively used to create photoswitches for controlling biological processes. In one study, 4-PAM was covalently attached to specific cysteine residues of the small G-protein H-Ras. researchgate.net The reversible photoisomerization of the attached PAM molecule upon UV and visible light irradiation led to controllable changes in the protein's GTPase activity and its tendency to form multimers. researchgate.net This demonstrates the potential of 4-PAM to act as a light-operated trigger for complex biological functions, paving the way for applications in targeted drug delivery and photocontrolled enzymatic bioprocessing. researchgate.netpnas.org

Table 1: Photoisomerization Characteristics of this compound and Related Derivatives

| Property | Observation | Matrix/System | Reference |

| Isomerization | Reversible trans-cis photoisomerization. | General | researchgate.net |

| Trans → Cis Trigger | UV Light Irradiation. | General | researchgate.net |

| Cis → Trans Trigger | Visible Light Irradiation or Thermal Relaxation. | General | researchgate.net |

| Thermal Relaxation | Up to 50-fold retarded when conjugated to HDAH enzyme compared to unbound 4-PAM. | Haloalkane dehalogenase (HDAH) | researchgate.net |

| Isomerization Kinetics | Double-exponential relaxation (fast and slow) below 70°C; First-order kinetics at ≥ 70°C. | Polystyrene Matrix | lookchem.com |

| Photocontrol | Reversible changes in GTPase activity and multimerization of H-Ras protein upon UV/Vis irradiation. | H-Ras Protein | researchgate.net |

Integration of this compound into Photonic Crystals

The integration of this compound into photonic crystals creates advanced, optically tunable materials. Photonic crystals are materials with a periodic nanostructure that affects the motion of photons, allowing for the control of light propagation. magtech.com.cn When a photoresponsive molecule like 4-PAM is incorporated into a photonic crystal, its light-induced isomerization can be used to modulate the crystal's optical properties, such as its ability to diffract light.